

## "cross-reactivity studies of iron pentacarbonyl with various substrates"

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# A Comparative Guide to the Cross-Reactivity of Iron Pentacarbonyl

For Researchers, Scientists, and Drug Development Professionals

**Iron pentacarbonyl**, Fe(CO)<sub>5</sub>, is a versatile and reactive organometallic compound with a broad spectrum of applications in organic synthesis and catalysis. Its ability to engage with a diverse range of substrates, driven by the lability of its carbonyl ligands under thermal or photochemical conditions, makes it a valuable tool for the construction of complex molecular architectures. This guide provides an objective comparison of the cross-reactivity of **iron pentacarbonyl** with various organic substrates, supported by experimental data and detailed methodologies.

### Reactivity with Dienes: Formation of (Diene)Fe(CO)₃ Complexes

A hallmark reaction of **iron pentacarbonyl** is its ability to form stable tricarbonyliron complexes with conjugated and non-conjugated dienes. This transformation is valuable for protecting the diene functionality, which can be later liberated, or for influencing the stereochemical outcome of subsequent reactions.[1] The reaction typically proceeds by the displacement of two carbonyl ligands.



**Comparative Performance Data** 

* Substrate	Product	Reaction Conditions	Yield (%)	Reference
1,3-Butadiene	(η⁴-1,3- Butadiene)Fe(C O)₃	Thermal, ~135°C, 24 h	Moderate	[2][3]
1,3- Cyclohexadiene	(η <sup>4</sup> -1,3- Cyclohexadiene) Fe(CO) <sub>3</sub>	Thermal	Moderate	[4]
1,4- Cyclohexadiene (pre-conjugated)	(η <sup>4</sup> -1,3- Cyclohexadiene) Fe(CO) <sub>3</sub>	Thermal, 140°C	up to 80	[4]
Norbornadiene	(η <sup>4</sup> - Norbornadiene)F e(CO) <sub>3</sub>	Photochemical/T hermal	Not Specified	[5][6]
Substituted Dienes	Substituted (η⁴- diene)Fe(CO)₃	Thermal (e.g., toluene, 110°C, 18h)	55 (for a specific example)	[7]

## Experimental Protocol: Synthesis of (η<sup>4</sup>-Diene)Fe(CO)<sub>3</sub> Complexes

General Thermal Procedure:

- In a flame-dried, multi-necked flask equipped with a reflux condenser and a nitrogen inlet, the diene is dissolved in a high-boiling inert solvent such as di-n-butyl ether or isooctane.
- Iron pentacarbonyl (typically 1.1 to 2 equivalents) is added to the solution.
- The mixture is heated to reflux under a nitrogen atmosphere for a period ranging from several hours to a full day, the progress of which can be monitored by infrared spectroscopy (disappearance of the Fe(CO)<sub>5</sub> band at ~2000 cm<sup>-1</sup>) or thin-layer chromatography.



- Upon completion, the reaction mixture is cooled to room temperature and filtered through a
  pad of Celite to remove any insoluble iron byproducts.
- The solvent and excess **iron pentacarbonyl** are removed under reduced pressure.
- The resulting crude (diene)Fe(CO)₃ complex can be purified by distillation under high vacuum or by column chromatography on silica gel.

Note: **Iron pentacarbonyl** is toxic and volatile, and all manipulations should be performed in a well-ventilated fume hood.

### Reaction Workflow: Photochemical Formation of (Diene)Fe(CO)<sub>3</sub>



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Caption: Photochemical activation of Fe(CO)<sub>5</sub> leads to a reactive intermediate that coordinates to a diene.

# Reactivity with Alkynes: Cyclization and Carbonylation Reactions

**Iron pentacarbonyl** promotes the cyclization and carbonylation of alkynes to afford a variety of organic structures, most notably cyclobutenediones and cyclopentadienones. These reactions often require the presence of a promoter or specific reaction conditions to generate a coordinatively unsaturated and highly reactive iron species.

#### **Comparative Performance Data**



Substrate	Reagent System	Product Type	Yield (%)	Reference
Terminal Alkynes	Fe(CO) <sub>5</sub> / Me <sub>3</sub> NO, then CuCl <sub>2</sub> ·2H <sub>2</sub> O	Cyclobutenedion e	50-75	[8]
Internal Alkynes	Fe(CO) <sub>5</sub> / Me <sub>3</sub> NO, then CuCl <sub>2</sub> ·2H <sub>2</sub> O	Cyclobutenedion e	50-75	[8]
Diphenylacetylen e	Fe(CO)₅, high temperature	Diphenylcyclope ntadienone complex	Good	[2][9]
Terminal Alkynes	Fe₃Se₂(CO) <sub>9</sub> (from Fe(CO)₅), photolysis, H₂O/MeOH	Ketone (Hydration)	70-95	[10]
Internal Alkynes	Fe₃Se₂(CO)9 (from Fe(CO)₅), photolysis, H₂O/MeOH	Ketone (Hydration)	75-92	[10]

### **Experimental Protocol: Synthesis of Cyclobutenediones**

- To a solution of the alkyne in a dry solvent such as dichloromethane or THF, is added trimethylamine N-oxide (Me₃NO) (1.1-1.5 equivalents) at room temperature under a nitrogen atmosphere.
- **Iron pentacarbonyl** (1.1-1.5 equivalents) is added dropwise to the stirring mixture. The reaction is typically exothermic and may be accompanied by gas evolution.
- The reaction mixture is stirred at room temperature for several hours until the starting alkyne is consumed (monitored by TLC or GC).
- The reaction is then quenched by the addition of an aqueous solution of copper(II) chloride dihydrate (CuCl<sub>2</sub>·2H<sub>2</sub>O) and stirred vigorously in the presence of air for a few hours to



facilitate oxidation.

- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
- The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired cyclobutenedione.

### Reaction Pathway: Formation of Cyclobutenediones from Alkynes

Caption: Fe(CO)₅ is activated by Me₃NO to react with alkynes, leading to cyclobutenediones.

#### **Substitution Reactions with Lewis Bases**

The carbonyl ligands of **iron pentacarbonyl** can be displaced by various Lewis bases, such as phosphines, arsines, and isonitriles. These substitution reactions can be promoted either photochemically or catalytically and are fundamental to the synthesis of a wide array of iron carbonyl derivatives with tailored electronic and steric properties.[5]

### **Comparative Performance Data**



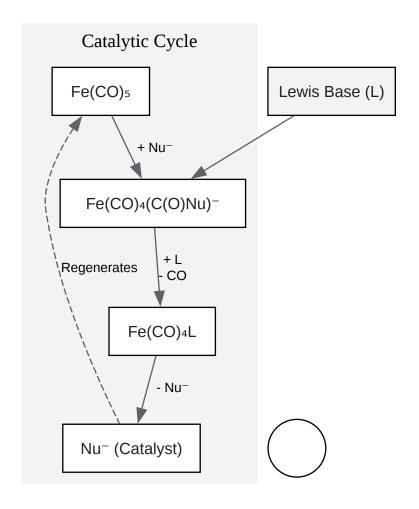
Lewis Base (L)	Product	Reaction Conditions	Yield	Reference
Triphenylphosphi ne (PPh₃)	Fe(CO)₄(PPh₃)	Catalytic (CoCl <sub>2</sub> or iron carbonyl anions)	Good	[11]
Triphenylphosphi ne (PPh₃)	Fe(CO)3(PPh3)2	Photochemical or Catalytic (NaBH <sub>4</sub> )	Not specified	[5]
Various Phosphines (PR <sub>3</sub> )	trans- Fe(CO)3(PR3)2	H <sub>2</sub> Fe(CO) <sub>4</sub> + PR <sub>3</sub> + excess H <sup>+</sup>	High	[11]
Isocyanides (RNC)	Fe(CO)5- x(CNR)x (x up to 5)	Photochemical/T hermal	Not specified	[5]

## Experimental Protocol: Catalytic Substitution with Triphenylphosphine

- In a suitable flask, **iron pentacarbonyl** is dissolved in an excess of the liquid ligand or in an inert solvent.
- A catalytic amount of a cobalt halide (e.g., CoCl<sub>2</sub>·2H<sub>2</sub>O) or a pre-generated iron carbonyl anion is added.
- The mixture is heated or irradiated with UV light, depending on the chosen catalytic system.
- The reaction progress is monitored by the evolution of carbon monoxide or by spectroscopic methods (IR or NMR).
- Upon completion, the solvent and excess reagents are removed under vacuum.
- The resulting substituted iron carbonyl complex is purified by crystallization or chromatography.



### **Logical Relationship: Catalytic CO Substitution**



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Caption: A nucleophilic catalyst activates a CO ligand for substitution by a Lewis base.

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